molecular formula C8H10N4 B598881 (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine CAS No. 1201597-28-5

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine

カタログ番号: B598881
CAS番号: 1201597-28-5
分子量: 162.196
InChIキー: GPISNHXVZGEQCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is a heterocyclic compound with the molecular formula C8H10N4 It is characterized by the presence of an imidazo-pyridazine core structure, which is a fused ring system containing nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, followed by subsequent reduction and functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of research and commercial applications .

化学反応の分析

Types of Reactions

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

科学的研究の応用

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

作用機序

The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Uniqueness

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common synthetic route includes the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, followed by reduction and functional group modifications to yield the desired compound .

Key Synthetic Pathways

  • Cyclization Reaction : 2-Aminopyridazine + Methyl isocyanide → this compound.
  • Reduction : Use of reducing agents like sodium borohydride to yield various derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Notably, it has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling and inflammation .

Interaction with Molecular Targets

  • Enzyme Inhibition : Compounds containing this moiety have shown promise as inhibitors of IKKβ and nSMase2, which are involved in inflammatory responses .
  • Binding Affinity : Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[1,2-b]pyridazine core can enhance binding affinity and selectivity for target proteins .

Biological Activity

The compound exhibits a range of biological activities that are being explored for therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been shown to reduce tumor growth in vivo by targeting specific kinases involved in cancer progression .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound derivatives:

  • Inhibition of nSMase2 : A study identified several analogs that exhibited 3- to 4-fold increased potency compared to earlier compounds, demonstrating significant inhibition of exosome release in a mouse model .
    CompoundIC50 (µM)Effectiveness
    PDDC0.5High
    Analog 10.15Very High
    Analog 20.3Moderate
  • Anticancer Activity : A series of imidazo[1,2-b]pyridazine derivatives were tested for their ability to inhibit IKKβ activity. Results showed enhanced potency with specific substitutions at the C6 position .
    CompoundIKKβ Inhibition (%)
    Compound A95%
    Compound B85%
    Compound C70%
  • ADME Properties : The pharmacokinetic profile was evaluated using several analogs to assess absorption, distribution, metabolism, and excretion (ADME). Notably, some compounds showed promising bioavailability and brain penetration capabilities .
    CompoundBioavailability (%)Brain Penetration
    Compound X45%High
    Compound Y30%Moderate

特性

IUPAC Name

(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPISNHXVZGEQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine (0.6 g, 3.3 mmol) and ammonium hydroxide (25%, 30 ml) was heated to 80° C. in a sealed tube for lhr. The reaction mixture was concentrated under reduced pressure to give title compound as crude product. This material was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。